molecular formula C12H20N4O5S B1457391 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate CAS No. 1417567-67-9

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate

Cat. No.: B1457391
CAS No.: 1417567-67-9
M. Wt: 332.38 g/mol
InChI Key: LDOGSBGQKXYWDD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C₁₂H₂₀N₄O₅S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.H2O4S/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOGSBGQKXYWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-70-9
Record name 1-Piperazinecarboximidamide, 4-(4-methoxyphenyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves several steps. One common method includes the reaction of 4-methoxyphenylpiperazine with cyanamide under specific conditions to form the carboximidamide derivative. The sulfate salt is then obtained by reacting the carboximidamide with sulfuric acid .

Chemical Reactions Analysis

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate has been explored for its potential as a therapeutic agent in various medical conditions:

  • Antidepressant Activity : Research suggests that piperazine derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, leading to increased efficacy in mood regulation.
  • Antipsychotic Properties : The compound may exhibit antipsychotic effects by interacting with dopamine receptors. Preliminary studies indicate that structural variations can modulate receptor affinity, making it a candidate for further investigation in treating schizophrenia and related disorders.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Activity Type Target Organisms Inhibition Percentage/IC50 Key Findings
AntimicrobialStaphylococcus aureusUp to 75%Effective against Gram-positive bacteria
Escherichia coliVariesStructural modifications enhance activity
Candida albicansSignificant antifungal properties observedEffective against fungal infections

Anticancer Activity

Preliminary studies have indicated that 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate may possess anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.

Cell Line IC50 Value Comparison
MCF7 (breast cancer)Comparable to cisplatinHigh cytotoxicity linked to specific substitutions
Various cancer cell linesIC50 values < standard drugsPotential for new therapeutic agents

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial efficacy of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate against E. coli and C. albicans. The results indicated that specific structural modifications significantly influenced biological outcomes, enhancing the compound's effectiveness against multiple pathogens.

Anticancer Activity Study

In a comparative analysis of cytotoxic effects across different cancer cell lines, derivatives of this compound exhibited varying degrees of activity. Some modifications led to improved therapeutic profiles, with IC50 values lower than established anticancer drugs such as cisplatin.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway. This leads to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate, particularly its ability to induce apoptosis in cancer cells.

Biological Activity

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H16N4O2S
  • CAS Number : 1417567-67-9

This structure features a piperazine ring substituted with a methoxyphenyl group and a carboximidamide moiety, which contributes to its biological activity.

The biological activity of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been shown to act as an agonist at trace amine-associated receptors (TAARs), particularly human TAAR1 (hTAAR1) . This interaction may influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders.
  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways and cellular signaling .

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate:

  • Study on TAAR1 Agonists : A series of novel 1-amidino-4-phenylpiperazine derivatives were synthesized and tested for their agonistic activity at hTAAR1. The findings indicated that structural modifications could enhance agonistic potency, suggesting a pathway for developing new antipsychotic medications .
  • Recreational Drug Analysis : Research into similar compounds like N-(4-methoxyphenyl)piperazine has revealed their physiological effects akin to amphetamines but with lower abuse potential. This highlights the importance of understanding the safety profile and therapeutic window of related compounds .

Comparative Analysis with Similar Compounds

To contextualize the activity of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate, it is essential to compare it with other piperazine derivatives:

Compound NameMechanism of ActionBiological Activity
N-(4-Methoxyphenyl)piperazineTAAR1 AgonistPsychotropic effects
1-(2-Chlorophenyl)-piperazineReceptor ModulationAntidepressant effects
4-(Trifluoromethyl)pyridineEnzyme InhibitionAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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